Cas no 808112-86-9 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which provides stability during solid-phase peptide synthesis while allowing selective deprotection under mild basic conditions. The 3-methylbenzoic acid moiety enhances solubility in organic solvents, facilitating handling in coupling reactions. This compound is particularly valuable for introducing modified aromatic amino acid residues into peptide chains, enabling precise control over peptide structure and function. Its compatibility with standard Fmoc-based protocols makes it a practical choice for researchers developing complex peptides with tailored properties. The product's stability and well-characterized reactivity profile contribute to its reliability in synthetic applications.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid structure
808112-86-9 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid
CAS No:808112-86-9
MF:C25H22N2O5
MW:430.452586650848
CID:1801684
PubChem ID:66966716

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]amino]-3-methyl-
    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
    • 808112-86-9
    • SCHEMBL14864719
    • SCHEMBL1252591
    • EN300-1486996
    • Inchi: InChI=1S/C25H22N2O5/c1-15-12-16(24(29)30)10-11-22(15)27-23(28)13-26-25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: UEXYODYVPTWVCR-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Computed Properties

  • Exact Mass: 430.15287181g/mol
  • Monoisotopic Mass: 430.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.9

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1486996-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
2500mg
$949.0 2023-09-28
Enamine
EN300-1486996-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
10000mg
$2085.0 2023-09-28
Enamine
EN300-1486996-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
5000mg
$1406.0 2023-09-28
Enamine
EN300-1486996-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
50mg
$407.0 2023-09-28
Enamine
EN300-1486996-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
1g
$0.0 2023-06-06
Enamine
EN300-1486996-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
1000mg
$485.0 2023-09-28
Enamine
EN300-1486996-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
100mg
$427.0 2023-09-28
Enamine
EN300-1486996-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
500mg
$465.0 2023-09-28
Enamine
EN300-1486996-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylbenzoic acid
808112-86-9
250mg
$447.0 2023-09-28

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